molecular formula C21H24N6O2S B2490077 5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 2097915-65-4

5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2490077
CAS RN: 2097915-65-4
M. Wt: 424.52
InChI Key: OVQGMHBJIVDNKN-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided often have interesting biological activities . They usually contain a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The presence of the triazole ring can contribute to various biological activities, making these compounds potentially useful in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate precursor with a suitable reagent . For example, pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones can be synthesized from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). X-ray crystallography can also be used to determine the three-dimensional structure of the compound .


Chemical Reactions Analysis

The chemical reactions of these compounds can be studied using various techniques, such as NMR spectroscopy, IR spectroscopy, and MS. The reactions can involve various functional groups present in the molecule, such as the triazole ring, the amine group, and the sulfanyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their boiling point, melting point, and solubility, can be predicted using various computational methods .

Scientific Research Applications

Crystal Structure and Rearrangement Studies

Research involving triazole compounds often focuses on their crystal structure and the possibility of rearrangement reactions, which are critical for understanding their chemical behavior and potential applications. For instance, studies on triazole derivatives, such as the diazotization of amino-triazole compounds leading to phenyl-triazolo-triazine derivatives, demonstrate the importance of structural analysis in revealing reaction mechanisms and product formation (L'abbé et al., 2010). These insights can be essential for the design of new compounds with desired properties.

Synthetic Applications

The synthesis of triazole compounds often involves strategies to introduce or modify functional groups, which can significantly affect their chemical properties and potential applications. For example, the microwave-assisted Fries rearrangement of heterocyclic amides under catalyst- and solvent-free conditions highlights the innovative approaches to synthesizing and modifying triazole derivatives (Moreno-Fuquen et al., 2019). These methods are crucial for the development of new materials, pharmaceuticals, or catalysts.

Pharmaceutical and Biological Applications

Although the request specifically excluded information related to drug use, dosage, and side effects, it's important to note that much of the research on triazole derivatives explores their potential biomedical applications. For instance, the study of triazole-based compounds for antimicrobial activities or as DNA methylation inhibitors showcases the broad interest in triazoles in drug discovery and therapeutic agent development (Bektaş et al., 2010), (Hovsepyan et al., 2018).

Mechanism of Action

The mechanism of action of these compounds can be studied using various biological assays. For example, the compounds can be tested for their ability to inhibit certain enzymes or to bind to certain receptors .

Safety and Hazards

The safety and hazards of these compounds can be assessed using various toxicological studies. These studies can provide information on the compound’s potential toxicity, its effects on various organs, and its potential to cause cancer .

Future Directions

The future directions for the study of these compounds could involve further exploration of their biological activities, the development of more efficient synthesis methods, and the design of new compounds with improved properties .

properties

IUPAC Name

5-amino-N-(3-methylsulfanylphenyl)-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S/c1-12-8-13(2)18(14(3)9-12)24-17(28)11-27-20(22)19(25-26-27)21(29)23-15-6-5-7-16(10-15)30-4/h5-10H,11,22H2,1-4H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQGMHBJIVDNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)SC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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